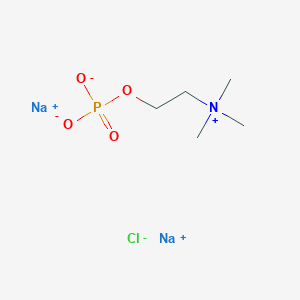
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that has been used in various applications, including as a reagent in organic synthesis and as a chelating agent in analytical chemistry. In
Mécanisme D'action
The mechanism of action of carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- is not well understood. However, it has been suggested that it acts as a chelating agent, binding to metal ions and forming stable complexes. It may also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- are not well studied. However, it has been reported to exhibit antimicrobial activity against some bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research on carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl-. One direction is to explore its potential as an antimicrobial agent, particularly against antibiotic-resistant bacteria. Another direction is to investigate its potential as a chelating agent for the removal of heavy metals from contaminated water and soil. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- can be synthesized by the reaction of N,N-dimethylethylenediamine with carbon disulfide, followed by the reaction with methyl iodide. The product is then treated with hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- has been widely used in scientific research. It has been used as a reagent in organic synthesis, particularly in the synthesis of carbamates and thiocarbamates. It has also been used as a chelating agent in analytical chemistry, particularly in the determination of heavy metals in environmental samples.
Propriétés
Numéro CAS |
18997-75-6 |
|---|---|
Nom du produit |
Carbamic acid, N-(2-(dimethylamino)ethyl)dithio-N-methyl- |
Formule moléculaire |
C6H14N2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-7(2)4-5-8(3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
GITCCQFMTCHPAC-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)C(=S)S |
SMILES canonique |
CN(C)CCN(C)C(=S)S |
Autres numéros CAS |
18997-75-6 |
Synonymes |
N-[2-(Dimethylamino)ethyl]-N-methylcarbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)


